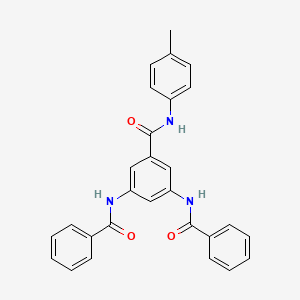
1-(cyclohexylmethyl)-N-(3-fluoro-4-methoxybenzyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexylmethyl)-N-(3-fluoro-4-methoxybenzyl)-3-piperidinamine is a chemical compound that is commonly known as CFMP. It is a synthetic compound that belongs to the class of piperidine derivatives and has been extensively researched for its potential use in the treatment of various medical conditions. In
作用机制
The exact mechanism of action of CFMP is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it increases the levels of serotonin and norepinephrine in the brain, which can help to improve mood and reduce pain. CFMP has also been found to have an affinity for the μ-opioid receptor, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
CFMP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce pain. CFMP has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, CFMP has been found to have a low potential for abuse and addiction, which makes it an attractive option for the treatment of chronic pain.
实验室实验的优点和局限性
CFMP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and standardized for use in experiments. CFMP has also been extensively studied, which means that there is a large body of research available on its properties and potential uses. However, there are also some limitations to using CFMP in lab experiments. It is a relatively new compound, which means that there may be some unknown side effects or interactions with other drugs. Additionally, CFMP has not yet been approved for use in humans, which means that it cannot be used in clinical trials.
未来方向
There are several future directions for research on CFMP. One area of research is the potential use of CFMP in the treatment of chronic pain. CFMP has been found to have potent analgesic properties, and further research could help to determine its efficacy and safety for use in humans. Another area of research is the potential use of CFMP in the treatment of depression and anxiety disorders. CFMP has been found to have an affinity for the μ-opioid receptor, which may contribute to its antidepressant properties. Finally, further research could help to determine the safety and efficacy of CFMP for use in inflammatory conditions such as arthritis.
合成方法
The synthesis of CFMP involves the reaction of 1-(cyclohexylmethyl)piperidine with 3-fluoro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure CFMP. This synthesis method has been extensively studied and optimized, and it has been found to be a reliable and efficient method for producing CFMP.
科学研究应用
CFMP has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have potent analgesic properties and has been investigated for its potential use in the treatment of chronic pain. CFMP has also been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, CFMP has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory conditions such as arthritis.
属性
IUPAC Name |
1-(cyclohexylmethyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31FN2O/c1-24-20-10-9-17(12-19(20)21)13-22-18-8-5-11-23(15-18)14-16-6-3-2-4-7-16/h9-10,12,16,18,22H,2-8,11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTNCEAOECIPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCN(C2)CC3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6027855.png)
![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![2-(ethylthio)-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6027872.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6027879.png)
![methyl 5-{[1-(2-fluorobenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6027880.png)
![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)

![ethyl 5-methyl-7-(3-nitrophenyl)-2-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6027908.png)
![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B6027917.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6027924.png)
![N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B6027931.png)
![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![N-(3-acetylphenyl)-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6027943.png)